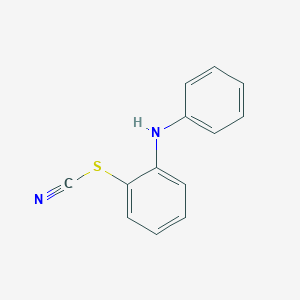

(2-Anilinophenyl) thiocyanate

Descripción

(2-Anilinophenyl) thiocyanate (CAS: 73908-98-2), also known as [2-oxo-2-(N-phenylanilino)ethyl] thiocyanate, is an aromatic thiocyanate derivative with the molecular formula C₁₅H₁₂N₂OS . Structurally, it consists of a thiocyanate (-SCN) group attached to a diphenylacetamide backbone. This compound is part of a broader class of thiocyanate-containing organic molecules, which are characterized by their reactivity and diverse applications in synthetic chemistry and materials science.

Propiedades

Número CAS |

15973-81-6 |

|---|---|

Fórmula molecular |

C13H10N2S |

Peso molecular |

226.3 g/mol |

Nombre IUPAC |

(2-anilinophenyl) thiocyanate |

InChI |

InChI=1S/C13H10N2S/c14-10-16-13-9-5-4-8-12(13)15-11-6-2-1-3-7-11/h1-9,15H |

Clave InChI |

CMJVGJCIBWJCTK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2SC#N |

SMILES canónico |

C1=CC=C(C=C1)NC2=CC=CC=C2SC#N |

Sinónimos |

Thiocyanic acid 2-anilinophenyl ester |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Data Tables

Table 1: Physical and Chemical Properties of Selected Thiocyanates

| Compound | Molecular Formula | Melting Point (°C) | Key Functional Groups | Electrophilicity |

|---|---|---|---|---|

| (2-Anilinophenyl) thiocyanate | C₁₅H₁₂N₂OS | Not reported | Diphenylacetamide, -SCN | Moderate |

| Benzyl thiocyanate | C₈H₇NS | ~25 (liquid) | Benzyl, -SCN | Low |

| 2-(3-Chlorophenyl)-2-oxoethyl | C₁₀H₆ClNOS | 144–148 | Chlorophenyl, ketone, -SCN | High |

| Methyl thiocyanate | C₂H₃NS | - | Aliphatic, -SCN | Very low |

Research Findings and Mechanistic Insights

- Electrophilicity and Reactivity : The thiocyanate group’s reactivity is modulated by adjacent substituents. For example, electron-withdrawing groups (e.g., Cl, carbonyl) enhance electrophilicity, enabling participation in cycloadditions and nucleophilic substitutions .

- Biological Activity: Aromatic thiocyanates generally exhibit lower acute toxicity than aliphatic analogs due to slower cyanide release.

- Coordination Chemistry : Thiocyanate’s ambidentate nature allows diverse coordination modes (e.g., N- or S-bonded), enabling the synthesis of structurally varied metal-organic frameworks .

Q & A

Q. How can conflicting Hofmeister series interpretations for thiocyanate be reconciled?

- Methodological Answer : Surface-sensitive techniques (e.g., AFM) reveal thiocyanate’s preferential partitioning at interfaces, explaining its dual role as a chaotrope (bulk) and structure-maker (interface). Combining DLS (hydrodynamic radius) and QCM (adsorption kinetics) resolves apparent contradictions .

Applications in Advanced Materials

Q. What role does thiocyanate play in enhancing supercapacitor performance of MoS₂ microflowers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.